molecular formula C22H19N3 B2435778 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine CAS No. 361467-92-7

6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2435778
CAS No.: 361467-92-7
M. Wt: 325.415
InChI Key: CTQDACGRMRPOQP-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to synthesize the compound .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions the compound undergoes, including the reactants, products, and conditions .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves understanding the compound’s properties, such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticancer Potential

Quinazoline derivatives have been studied for their potential as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown promise as an anticancer clinical candidate due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration. It was highly efficacious in human MX-1 breast and other mouse xenograft cancer models, indicating its potential for treating cancer (Sirisoma et al., 2009).

Antimicrobial Activity

Research on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline and other quinazoline compounds has demonstrated antimicrobial activity. These studies involve the synthesis of various derivatives and evaluation of their effectiveness against different microorganisms, showcasing the potential of quinazoline derivatives in developing new antimicrobial agents (Abdel-Mohsen).

Synthetic Methodologies

Advancements in synthetic methodologies for quinazoline derivatives have been reported, including efficient approaches for synthesizing 2-phenylquinazolines. Such methodologies facilitate the production of these compounds, which could be valuable in pharmaceutical development and other chemical research applications (Zhang et al., 2010).

Sensing and Detection Applications

Quinoline-based isomers have been developed for their remarkable difference in Al3+ and Zn2+ sensing properties, indicating the potential of quinazoline derivatives in chemical sensing and detection applications. These compounds could be utilized in the development of new sensors for environmental monitoring or analytical chemistry (Hazra et al., 2018).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound .

Future Directions

Future directions could include potential applications or areas of research involving the compound .

Properties

IUPAC Name

6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-15-12-13-20-18(14-15)21(17-9-4-3-5-10-17)25-22(24-20)23-19-11-7-6-8-16(19)2/h3-14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQDACGRMRPOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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